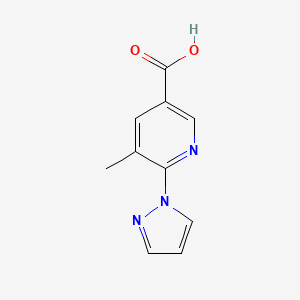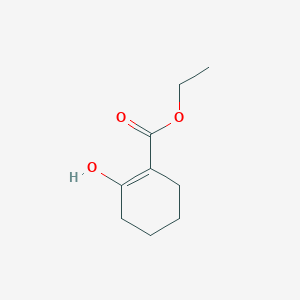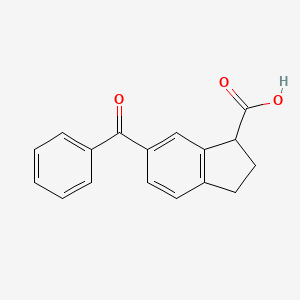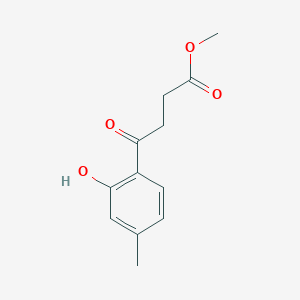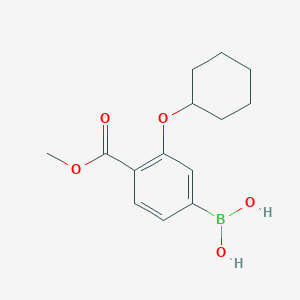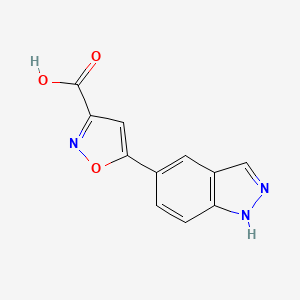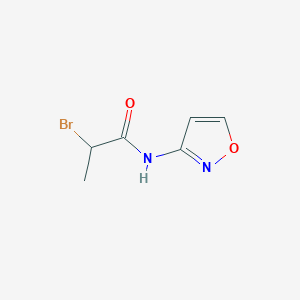![molecular formula C7H12O5S B8506322 3-[(Methylsulfonyl)oxy]cyclobutanecarboxylic acid methyl ester](/img/structure/B8506322.png)
3-[(Methylsulfonyl)oxy]cyclobutanecarboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Methylsulfonyl)oxy]cyclobutanecarboxylic acid methyl ester is an organic compound with the molecular formula C7H12O5S. It is a derivative of cyclobutanecarboxylic acid, where the carboxyl group is esterified with methanol and the hydroxyl group is substituted with a methylsulfonyloxy group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-[(Methylsulfonyl)oxy]cyclobutanecarboxylic acid methyl ester can be synthesized through a multi-step process. One common method involves the esterification of cyclobutanecarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl cyclobutanecarboxylate. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the methylsulfonyloxy group.
Industrial Production Methods
Industrial production of methyl 3-(methylsulfonyloxy)cyclobutanecarboxylate typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purity of the final product is often enhanced through recrystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Methylsulfonyl)oxy]cyclobutanecarboxylic acid methyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The methylsulfonyloxy group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, sodium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted cyclobutanecarboxylates with various functional groups.
Reduction: The major product is methyl 3-hydroxycyclobutanecarboxylate.
Oxidation: Products include methyl 3-(methylsulfinyloxy)cyclobutanecarboxylate and methyl 3-(methylsulfonyl)cyclobutanecarboxylate.
Wissenschaftliche Forschungsanwendungen
3-[(Methylsulfonyl)oxy]cyclobutanecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and as a precursor in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 3-(methylsulfonyloxy)cyclobutanecarboxylate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the methylsulfonyloxy group acts as a good leaving group, facilitating the attack of nucleophiles on the cyclobutane ring. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s reactivity and properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(benzyloxy)cyclobutanecarboxylate: Similar in structure but with a benzyloxy group instead of a methylsulfonyloxy group.
Cyclobutanecarboxylic acid: The parent compound without esterification or substitution.
Methyl 3-oxocyclobutanecarboxylate: Contains a keto group instead of a methylsulfonyloxy group.
Uniqueness
3-[(Methylsulfonyl)oxy]cyclobutanecarboxylic acid methyl ester is unique due to the presence of the methylsulfonyloxy group, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis, particularly for introducing sulfonyl functionalities into target molecules.
Eigenschaften
Molekularformel |
C7H12O5S |
|---|---|
Molekulargewicht |
208.23 g/mol |
IUPAC-Name |
methyl 3-methylsulfonyloxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H12O5S/c1-11-7(8)5-3-6(4-5)12-13(2,9)10/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
MURFFISQSWZKCL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC(C1)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


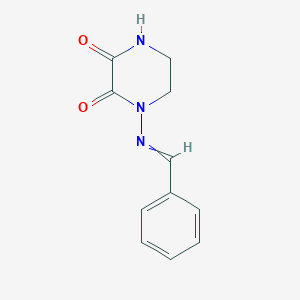
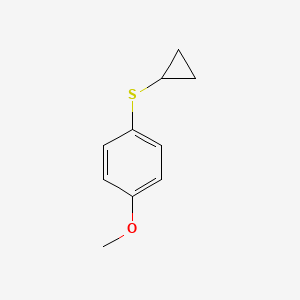
![methyl 3-[(2S)-oxiran-2-yl]propanoate](/img/structure/B8506259.png)
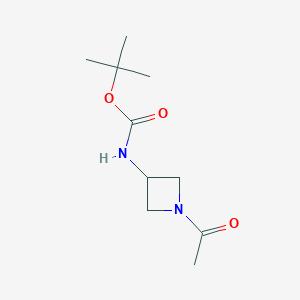
![4-(Chloromethyl)-2-{2-[4-(difluoromethoxy)phenyl]ethenyl}-1,3-oxazole](/img/structure/B8506281.png)
